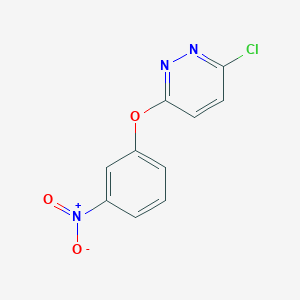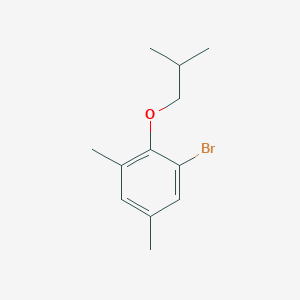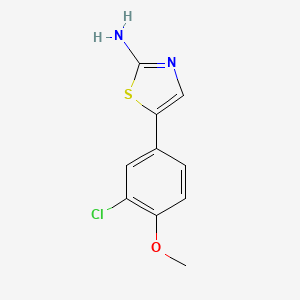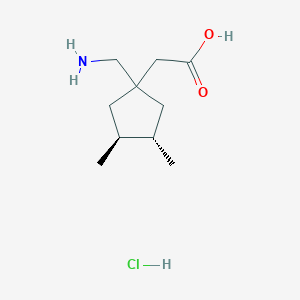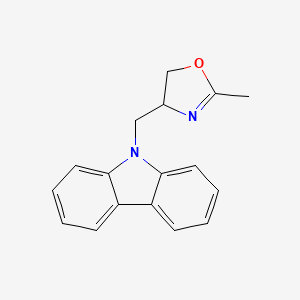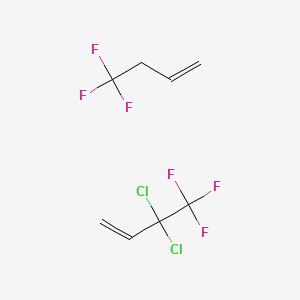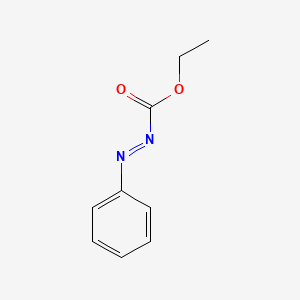
Diazenecarboxylic acid, phenyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diazenecarboxylic acid, phenyl-, ethyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is characterized by the presence of a diazene group (N=N) attached to a carboxylic acid moiety, with a phenyl group (C6H5) and an ethyl group (C2H5) as substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diazenecarboxylic acid, phenyl-, ethyl ester can be achieved through various methods. One common approach involves the esterification of diazenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Diazenecarboxylic acid+Ethanol→Diazenecarboxylic acid, phenyl-, ethyl ester+Water
Another method involves the reaction of phenyl diazene with ethyl chloroformate under basic conditions. This reaction can be represented as:
Phenyl diazene+Ethyl chloroformate→Diazenecarboxylic acid, phenyl-, ethyl ester+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
Diazenecarboxylic acid, phenyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield diazenecarboxylic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol and amine.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like ammonia or primary amines.
Major Products Formed
Hydrolysis: Diazenecarboxylic acid and ethanol.
Reduction: Corresponding alcohol and amine.
Substitution: New esters or amides, depending on the nucleophile used.
科学研究应用
Diazenecarboxylic acid, phenyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and other nitrogen-containing derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of diazenecarboxylic acid, phenyl-, ethyl ester involves its interaction with specific molecular targets. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Diazenecarboxylic acid, phenyl-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Diazenecarboxylic acid, phenyl-, propyl ester: Similar structure but with a propyl group instead of an ethyl group.
Diazenecarboxylic acid, phenyl-, butyl ester: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
Diazenecarboxylic acid, phenyl-, ethyl ester is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
属性
CAS 编号 |
943-76-0 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC 名称 |
ethyl N-phenyliminocarbamate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)11-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI 键 |
AQMKOXQVCHNLGB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N=NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



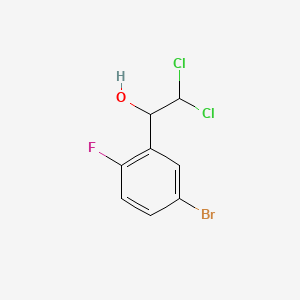

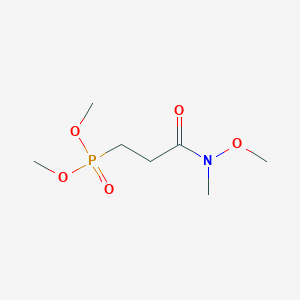
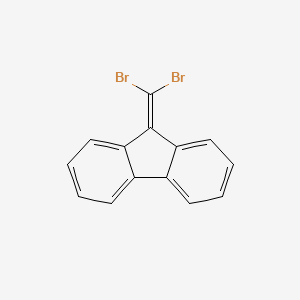
![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
